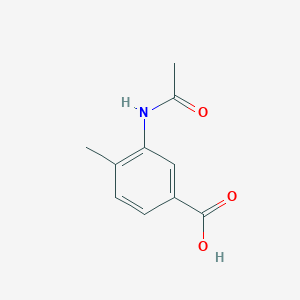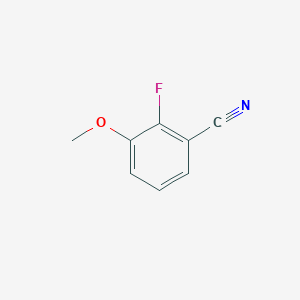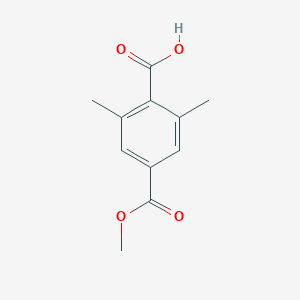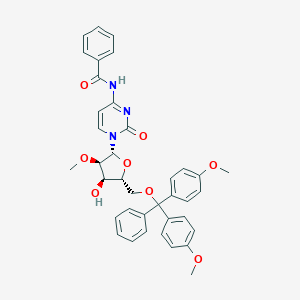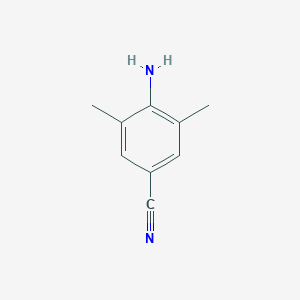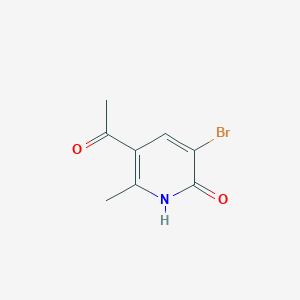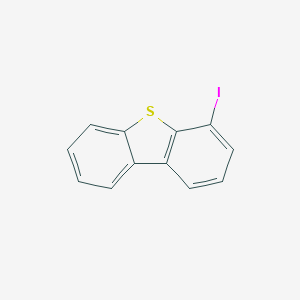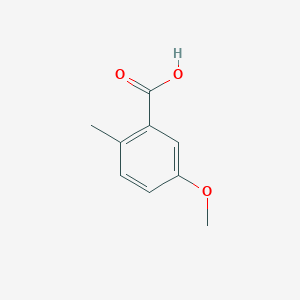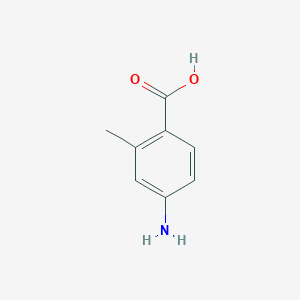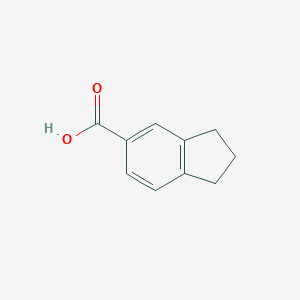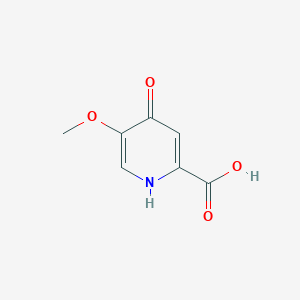![molecular formula C24H20N2O4S2 B184103 4',4'''-Bi[benzenesulfonanilide] CAS No. 52945-06-9](/img/structure/B184103.png)
4',4'''-Bi[benzenesulfonanilide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'''-Bi[benzenesulfonanilide] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a symmetrical molecule that consists of two benzene rings connected by a sulfonamide group. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
4,4'''-Bi[benzenesulfonanilide] has shown potential applications in various fields of scientific research. It has been studied extensively for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase.
Mechanism Of Action
The mechanism of action of 4,4'''-Bi[benzenesulfonanilide] is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and disrupting the cellular processes of bacteria and fungi. It has also been suggested that it may interfere with the DNA replication process in cancer cells, leading to cell death.
Biochemical And Physiological Effects
4,4'''-Bi[benzenesulfonanilide] has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been found to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4,4'''-Bi[benzenesulfonanilide] in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the methods described above. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for research on 4,4'''-Bi[benzenesulfonanilide]. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. This could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential use as an antitumor agent. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Additionally, studies on the toxicity and safety of this compound are needed to ensure its safe use in various applications.
Synthesis Methods
The synthesis of 4,4'''-Bi[benzenesulfonanilide] can be achieved using several methods. One of the most commonly used methods involves the reaction of 4,4'''-diaminodiphenyl sulfone with benzoyl chloride in the presence of a base such as pyridine. This method yields a high purity product with a good yield. Another method involves the reaction of 4,4'''-diaminodiphenyl sulfone with benzoyl isocyanate in the presence of a base. This method also yields a high purity product with a good yield.
properties
CAS RN |
52945-06-9 |
|---|---|
Product Name |
4',4'''-Bi[benzenesulfonanilide] |
Molecular Formula |
C24H20N2O4S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-[4-(benzenesulfonamido)phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-31(28,23-7-3-1-4-8-23)25-21-15-11-19(12-16-21)20-13-17-22(18-14-20)26-32(29,30)24-9-5-2-6-10-24/h1-18,25-26H |
InChI Key |
HVKQDNGNXSRNRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



